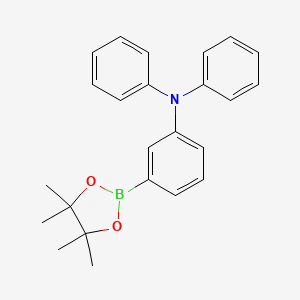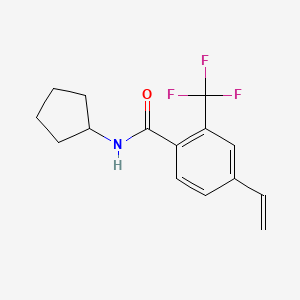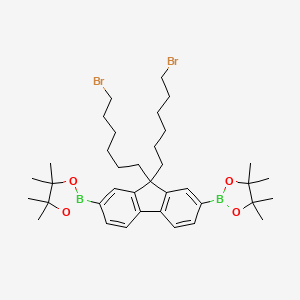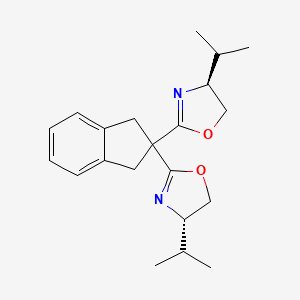
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C24H26BNO2 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) : N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline shows potential in OLED applications due to high photoluminescence quantum yields and excellent device performance (Jin et al., 2020).
Nanoparticle Self-Assembly : 4-(1,2-diphenylbut-1-en-1-yl)aniline can induce self-assembly in nanoparticles, which could be evaluated for biological effects on cancer cell lines (Fumagalli et al., 2017).
Synthesis of Electron Transport Material : The synthesis process involving 2,7-bis(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)triphenylene is used in the production of electron transport material BPyTP-2 (Xiangdong et al., 2017).
Potential Anticancer Agents : Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane are potential anticancer agents, demonstrating the ability to deliver boron to human glioblastoma cells (Morrison et al., 2010).
Explosive Detection : A boron ester-based sensor synthesized with a Schiff Base Substituent can detect hydrogen peroxide vapor at a limit of 4.1 parts per trillion, making it suitable for explosive detection (Fu et al., 2016).
Fluoride Ion Conductivity in Batteries : DiOB-Py, involving the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, improves fluoride ion conductivity and solubility in fluoride shuttle batteries (Kucuk & Abe, 2020).
Hydrogen Peroxide Detection in Biological Samples : Boronate ester fluorescence probes like DSTBPin and MSTBPin are used to detect hydrogen peroxide in biological samples (Lampard et al., 2018).
Electrochromic Applications : Triphenylamine-based copolymers, which can be synthesized using derivatives of the compound, have been explored for use in textile/plastic electrochromic cells (Beaupré et al., 2006).
properties
IUPAC Name |
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BNO2/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)26(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXZGMTXGKIZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B8199831.png)

![EX-A4328, Glycinamide,N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy) methyl]-](/img/structure/B8199839.png)
![Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8199856.png)

![4,4-Dihexyl-4h-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B8199887.png)



